8-Azabicyclo[3.2.1]octan-2-one

Medicinal Chemistry Scaffold Derivatization Physicochemical Property

Procure 8-Azabicyclo[3.2.1]octan-2-one (CAS 958812-40-3) as your foundational tropane alkaloid scaffold. Its unsubstituted secondary amine (1 H-bond donor) and reactive ketone enable precise derivatization, while the rigid [3.2.1] framework imposes steric constraints critical for mu opioid receptor antagonist selectivity (US-10745394-B2) and antipsychotic development (JPH0559049A). The predicted LogD of -0.89 at pH 7.4 supports aqueous workup compatibility, and the low MW (125.17 g/mol) leaves ample room for substituent addition while staying within drug-like property space. Avoid generic N-methylated analogs; this parent scaffold offers unmatched synthetic versatility and pharmacophore validation for CNS drug discovery.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 958812-40-3
Cat. No. B2641951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-2-one
CAS958812-40-3
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CC2C(=O)CCC1N2
InChIInChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2
InChIKeyYCJKSIIIDRILDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Azabicyclo[3.2.1]octan-2-one (CAS 958812-40-3) Procurement Guide: Bicyclic Lactam Scaffold for Tropane Alkaloid Synthesis


8-Azabicyclo[3.2.1]octan-2-one (CAS 958812-40-3) is a bicyclic lactam featuring a nitrogen atom at the bridgehead position of its [3.2.1] framework [1]. With a molecular formula of C7H11NO, molecular weight of 125.17 g/mol, and predicted physicochemical properties including density 1.083±0.06 g/cm³ and boiling point 225.1±23.0 °C , this compound serves as the foundational 8-azabicyclo[3.2.1]octane scaffold that constitutes the central core of tropane alkaloids, a class exhibiting diverse biological activities [2].

Why Generic Substitution Fails: 8-Azabicyclo[3.2.1]octan-2-one vs. Closely Related Tropane Analogs


Generic substitution among 8-azabicyclo[3.2.1]octane derivatives is not scientifically defensible because minor structural variations produce substantial divergence in physicochemical, pharmacokinetic, and receptor-binding properties. The parent 8-azabicyclo[3.2.1]octan-2-one possesses a secondary amine at the bridgehead and an unsubstituted ketone, creating a distinct hydrogen-bonding and derivatization profile versus N-methylated analogs such as tropinone [1]. This scaffold's rigid framework imposes steric constraints that directly modulate binding selectivity in medicinal chemistry applications, a property extensively leveraged in the development of mu opioid receptor antagonists and antipsychotic agents [2] [3]. The evidence compiled below quantifies precisely where 8-azabicyclo[3.2.1]octan-2-one diverges from comparators in ways that critically affect synthetic utility, purity, and application-specific performance.

8-Azabicyclo[3.2.1]octan-2-one Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Hydrogen-Bond Donor Capacity: Unsubstituted 8-Azabicyclo[3.2.1]octan-2-one vs. N-Methylated Tropinone

8-Azabicyclo[3.2.1]octan-2-one possesses one hydrogen-bond donor (the secondary bridgehead amine), whereas N-methylated tropinone and tropane alkaloids contain zero hydrogen-bond donors due to tertiary amine substitution [1]. The unsubstituted NH group enables direct functionalization through alkylation, acylation, or reductive amination without requiring a preliminary N-demethylation step. Predicted ACD/LogD at pH 7.4 for 8-azabicyclo[3.2.1]octan-2-one is -0.89, versus values typically >1.0 for N-alkylated analogs, reflecting substantially different lipophilicity that impacts both synthetic workup and biological partitioning .

Medicinal Chemistry Scaffold Derivatization Physicochemical Property

Molecular Weight Advantage: 8-Azabicyclo[3.2.1]octan-2-one vs. 8-Oxa-3-azabicyclo[3.2.1]octan-2-one

8-Azabicyclo[3.2.1]octan-2-one has a molecular weight of 125.17 g/mol , while the corresponding oxygen-containing analog 8-oxa-3-azabicyclo[3.2.1]octan-2-one has a molecular weight of 127.14 g/mol . This 1.97 g/mol difference, though numerically small, reflects the substitution of a bridgehead nitrogen with oxygen, which fundamentally alters hydrogen-bonding capacity (1 donor vs. 0 donors in the free base form of the oxa analog) and synthetic accessibility through nitrogen-directed metalation or reductive amination strategies [1].

Synthetic Intermediate Fragment-Based Drug Design Molecular Property

Derivatization Versatility: 8-Azabicyclo[3.2.1]octan-2-one as Privileged Intermediate in Mu Opioid Receptor Antagonist Patents

The 8-azabicyclo[3.2.1]octane scaffold appears as the core structural element in multiple granted patents for mu opioid receptor antagonists . In US Patent US-10745394-B2, the generic formula (I) encompasses 8-azabicyclo[3.2.1]octane compounds substituted at R1, R2, R3, A, and G positions, with the unsubstituted 8-azabicyclo[3.2.1]octan-2-one serving as the key synthetic precursor [1]. By contrast, alternative bicyclic scaffolds such as 9-azabicyclo[3.3.1]nonane or 3-oxa-9-azatricyclo systems are classified separately (C07D451/00) and do not map directly to the same pharmacophore constraints validated in these patent families [2].

Medicinal Chemistry Opioid Receptor Patent Chemistry

Synthetic Tractability: 8-Azabicyclo[3.2.1]octan-2-one vs. Fully Elaborated Tropane Natural Products

The 8-azabicyclo[3.2.1]octane scaffold constitutes the central core of structurally novel tropane alkaloids including hederacines A and B, which require multi-step total synthesis (allylic cyanate-to-isocyanate rearrangement, eneyne ring-closing metathesis, transannular cyclization) to access the fully elaborated natural product [1]. In contrast, 8-azabicyclo[3.2.1]octan-2-one provides the unadorned core scaffold in a single commercially available intermediate, bypassing the need for de novo construction of the bicyclic framework [2]. The predicted melting point of 37.29°C and boiling point of 225.1°C further facilitate handling and purification relative to more complex, high-molecular-weight tropane derivatives .

Total Synthesis Natural Product Chemistry Synthetic Efficiency

Limited Public Comparative Data Advisory: Evidence Gaps for Direct Head-to-Head Performance Comparisons

After comprehensive literature and patent searching excluding prohibited sources, no peer-reviewed head-to-head comparative studies were identified that directly pit 8-azabicyclo[3.2.1]octan-2-one against a named analog under identical experimental conditions with quantitative outcomes reported. The differentiation evidence presented above derives from class-level inference, cross-study comparison, and physicochemical property predictions. Users seeking to differentiate this compound for specific applications should request vendor certificates of analysis verifying batch-specific purity and consider running internal comparative experiments against candidate alternatives under their own assay conditions. This transparency regarding evidence limitations is provided to support informed procurement decision-making.

Evidence Limitations Procurement Due Diligence Comparative Data

8-Azabicyclo[3.2.1]octan-2-one: Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold for Tropane Alkaloid Analog Synthesis in Medicinal Chemistry

Researchers synthesizing libraries of tropane alkaloid analogs should prioritize 8-azabicyclo[3.2.1]octan-2-one as the foundational scaffold. The compound provides the unsubstituted 8-azabicyclo[3.2.1]octane core with a reactive secondary amine (1 H-bond donor) and a ketone handle for further functionalization [1]. The predicted LogD of -0.89 at pH 7.4 supports aqueous workup compatibility, while the low molecular weight (125.17 g/mol) leaves ample room for substituent addition while remaining within drug-like property space .

Precursor for Mu Opioid Receptor Antagonist Development

Pharmaceutical development teams pursuing mu opioid receptor antagonists should procure 8-azabicyclo[3.2.1]octan-2-one as the key synthetic intermediate. This scaffold aligns directly with the generic formula (I) described in US Patent US-10745394-B2, which claims 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists [2]. Alternative scaffolds such as 9-azabicyclo[3.3.1]nonane systems are classified under distinct patent classes and lack the validated pharmacophore mapping established for the [3.2.1] framework.

Starting Material for Total Synthesis of Tropane Natural Products

Synthetic organic chemists undertaking total synthesis of tropane natural products including hederacines A and B can utilize 8-azabicyclo[3.2.1]octan-2-one as a late-stage intermediate. The commercially available scaffold eliminates the need for de novo construction of the bicyclic framework, which in published total syntheses requires an allylic cyanate-to-isocyanate rearrangement, eneyne ring-closing metathesis, and transannular cyclization [3]. This reduces synthetic step count and associated development risk.

Building Block for Antipsychotic Agent Development

Researchers developing antipsychotic agents and serotonin reuptake inhibitors should evaluate 8-azabicyclo[3.2.1]octan-2-one as a core building block. Japanese Patent JPH0559049A describes N-(aryloxyalkyl)heteroaryl-8-azabicyclo[3.2.1]octanes as useful antipsychotic agents and serotonin reuptake inhibitors [4]. The steric constraints imposed by the bicyclic framework can enhance selectivity in binding interactions, a property leveraged in the design of these therapeutic candidates.

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